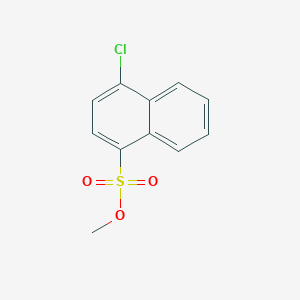

Methyl 4-chloronaphthalene-1-sulfonate

Descripción

Methyl 4-chloronaphthalene-1-sulfonate is a substituted naphthalene derivative featuring a sulfonate ester group at the 1-position and a chlorine substituent at the 4-position. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in organic synthesis, pharmaceuticals, and industrial processes. Its structure combines the aromatic stability of naphthalene with the electrophilic reactivity of the sulfonate group, making it a versatile intermediate in chemical reactions. Thus, comparisons must rely on structurally or functionally related compounds, such as methylnaphthalenes and sulfonate esters, as discussed below.

Propiedades

Número CAS |

6328-73-0 |

|---|---|

Fórmula molecular |

C11H9ClO3S |

Peso molecular |

256.71 g/mol |

Nombre IUPAC |

methyl 4-chloronaphthalene-1-sulfonate |

InChI |

InChI=1S/C11H9ClO3S/c1-15-16(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |

Clave InChI |

REGZMWKQNLHMQX-UHFFFAOYSA-N |

SMILES canónico |

COS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of 4-chloronaphthalene followed by esterification. The sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then esterified with methanol under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of methyl 4-chloronaphthalene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Reduction: Reduction of the sulfonate group can yield sulfinates or thiols under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Substituted naphthalene derivatives.

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the effects of sulfonate groups on biological systems.

Medicinal Chemistry: It is explored for its potential as a building block in the development of pharmaceuticals.

Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 4-chloronaphthalene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 4-chloronaphthalene-1-sulfonate with structurally analogous compounds, focusing on physicochemical properties, reactivity, and toxicity.

Structural Analogues

Naphthalene Derivatives :

- 1-Methylnaphthalene and 2-Methylnaphthalene : These isomers differ in the position of the methyl group on the naphthalene ring. Both exhibit lower polarity and higher volatility compared to sulfonated derivatives due to the absence of polar functional groups. Toxicological studies indicate that 1- and 2-methylnaphthalene are associated with respiratory and hepatic toxicity in animal models .

- Methyl 4-chloronaphthalene-1-sulfonate : The addition of a sulfonate ester and chlorine substituent likely increases its polarity and reduces volatility, altering solubility and environmental persistence compared to methylnaphthalenes.

- Its physical properties include a boiling point of 222°C and moderate water solubility (0.07 g/100 mL), influenced by the sulfonate group . Methyl 4-chloronaphthalene-1-sulfonate is expected to have higher molecular weight and lower volatility due to its larger aromatic system.

Physicochemical Properties

A hypothetical comparison based on structural analogs is summarized below:

Toxicity and Environmental Impact

- Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS), as used for methyl esters of resin acids , would likely apply to detect this compound in environmental samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.